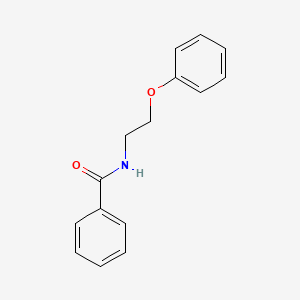

2,2-Difluoro-2-(1,3-thiazol-4-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related thiazolyl compounds involves multiple steps, including the use of intermediates like cyanoacetamide, and methods such as oximation, alkylation, aminolysis, bromination, and cyclization. For instance, the efficient preparation of derivatives involving thiadiazolyl and fluoromethoxy groups has been achieved through specific synthetic routes starting from simple precursors (Kanai et al., 1993).

Molecular Structure Analysis

The molecular structure of thiazolyl compounds is often confirmed using techniques such as X-ray crystallography, which helps in determining the stereochemical structure unambiguously. For example, a study provided structural insights into compounds by elucidating their crystal structure and spectroscopic characteristics (Aydın et al., 2010).

Chemical Reactions and Properties

The reactivity and chemical properties of thiazolyl acetic acids involve interactions with various reagents and potential for forming a range of derivatives. For instance, reactions involving thiosemicarbazide and POCl3 or PPA lead to the synthesis of novel thiadiazole derivatives with significant activity (Noolvi et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, can be determined through experimental methods. These properties are essential for understanding the compound's behavior in different environments and for its application in synthesis and material science.

Chemical Properties Analysis

Chemical properties, including acidity constants, tautomerism, and reactivity towards various reagents, provide insights into the compound's potential applications and its behavior in chemical reactions. Studies have explored these aspects through both experimental and theoretical methods, shedding light on the stability and reactivity of thiazolyl derivatives (Pop et al., 2015).

Wissenschaftliche Forschungsanwendungen

Luminescent Properties : (Grummt et al., 2007) studied substituted pyridylthiazoles, finding high fluorescence and large Stokes shift values, indicating potential for use in metal sensing and as laser dyes.

Synthon in Drug Discovery : (Colella et al., 2018) reported on a synthetic protocol involving 1,3-dibromo-1,1-difluoro-2-propanone, a new synthon for creating thiazoles, which are useful in drug discovery programs.

Aromatic Reactivities via Pyrolysis : (August et al., 1986) explored the reactivities of various substituted thiazoles, demonstrating their polarisability and potential in chemical synthesis.

Hantzsch Synthesis of Derivatives : (Burger et al., 1992) synthesized derivatives of 3-(Thiazol-4-yl)alanine from aspartic acid, showing a potential pathway for creating bioactive molecules.

Synthesis and Toxicity of Triazole Derivatives : (Salionov, 2015) synthesized esters of 2-(1,2,4-triazoles-3-iltio)acetic acids and analyzed their acute toxicity, revealing low toxicity and diverse biological activities.

Photo-degradation in Thiazole Compounds : (Wu et al., 2007) studied the photo-degradation behavior of thiazole-containing compounds, crucial for understanding their stability under various conditions.

Crystal Structure Analysis : (Wu et al., 2015) provided insights into the crystal structure of a thiazole-containing compound, important for its potential applications in materials science.

Versatile Intermediates for Derivatives : (Boechat et al., 2008) described the use of N-Acyl-3,3-difluoro-2-oxoindoles as intermediates for creating a variety of difluorophenylacetic derivatives.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .

Wirkmechanismus

Target of Action

Thiazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors , suggesting a potential multi-target mechanism of action.

Mode of Action

Thiazole derivatives have been reported to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that these compounds may interact with multiple biochemical pathways.

Result of Action

As mentioned earlier, thiazole derivatives have been associated with a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.

Eigenschaften

IUPAC Name |

2,2-difluoro-2-(1,3-thiazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO2S/c6-5(7,4(9)10)3-1-11-2-8-3/h1-2H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVCEXAQBNSEPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C(C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-2-(1,3-thiazol-4-yl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,3-dimethoxybenzamide](/img/structure/B2489539.png)

![1,7-dimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489540.png)

![(1R,5S)-3-Methyl-6-oxa-3lambda5-phosphabicyclo[3.1.0]hexane 3-oxide](/img/structure/B2489549.png)

![5-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2489550.png)

![2,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2489554.png)

![(4-(2,3-Dimethoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2489555.png)

![(2-(3-methoxyphenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2489556.png)

![N-Methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2489559.png)